Esmolol Acid

Vue d'ensemble

Description

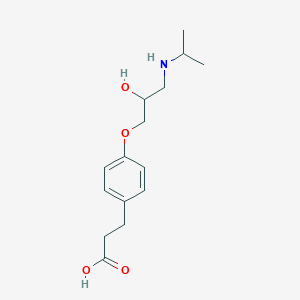

Esmolol Acid is a carboxylic acid that belongs to the class of phenylpropanoic acids. It is characterized by a benzene ring conjugated to a propanoic acid, with a hydroxy and isopropylamino group attached to the propoxy side chain . This compound is known for its significant role in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Esmolol Acid typically involves the reaction of 3-phenylpropanoic acid with 2-hydroxy-3-(propan-2-ylamino)propoxy group under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .

Analyse Des Réactions Chimiques

Types of Reactions

Esmolol Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenylpropanoic acids .

Applications De Recherche Scientifique

Clinical Applications

1. Management of Supraventricular Tachycardia (SVT)

Esmolol is FDA-approved for the short-term management of supraventricular tachycardia, including rapid ventricular rates associated with atrial fibrillation and atrial flutter. Its rapid action allows for effective control of heart rate during acute episodes, especially in patients with active bronchospasm or those undergoing surgery .

2. Perioperative Care

In surgical settings, esmolol is frequently utilized to manage intraoperative hypertension and tachycardia. Its titratable nature allows for precise control over cardiovascular responses during procedures, minimizing the risk of hemodynamic instability .

3. Off-Label Uses

Esmolol has been employed off-label for various conditions, including:

- Aortic Dissection : To manage heart rate and reduce myocardial oxygen demand.

- Acute Coronary Syndrome : As part of the treatment regimen to control tachycardia.

- Thyrotoxicosis and Hypertensive Emergencies : To stabilize patients experiencing rapid heart rates due to these conditions .

Emerging Research in Wound Healing

Recent studies have highlighted the potential of esmolol beyond cardiovascular applications, particularly in wound healing:

1. Topical Formulation for Diabetic Foot Ulcers (DFUs)

A novel topical formulation of esmolol hydrochloride (Galnobax) has shown promise in preclinical studies for treating diabetic foot ulcers. Research indicates that esmolol can enhance wound healing by:

- Inhibiting aldose reductase, thereby reducing sorbitol accumulation and oxidative stress in wound tissues.

- Promoting fibroblast migration and angiogenesis through increased nitric oxide production .

2. Mechanisms of Action

Esmolol's therapeutic effects in wound healing are attributed to several mechanisms:

- Inhibition of Advanced Glycation End Products (AGEs) : By reducing AGEs, esmolol may mitigate cellular damage associated with diabetes.

- Modulation of Apoptosis : Esmolol has been shown to inhibit caspase-3 activity and upregulate Bcl-2 expression, crucial for cell survival during the healing process .

Case Study 1: Efficacy in Diabetic Foot Ulcers

A study involving diabetic rats demonstrated that topical application of esmolol significantly improved wound healing outcomes compared to standard care. Key findings included:

- Reduction in Sorbitol Levels : Esmolol treatment resulted in a 59% decrease in sorbitol formation in erythrocytes.

- Enhanced Nitric Oxide Production : Increased levels were observed at days 7 and 14 post-treatment, facilitating better fibroblast migration .

Case Study 2: Safety Profile

Clinical evaluations have confirmed that esmolol is safe for use in emergency settings, with minimal adverse effects reported during its administration. Monitoring protocols emphasize the importance of assessing vital signs and cardiac parameters to ensure patient safety .

Mécanisme D'action

The mechanism of action of Esmolol Acid involves its interaction with specific molecular targets and pathways. It acts as a beta-adrenergic receptor blocker, reducing the contractility and cardiac rate of heart muscle, thereby decreasing cardiac output and myocardial oxygen demands. Additionally, it decreases sympathetic output centrally and blocks renin secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Esmolol: A beta-adrenergic receptor blocker with a similar structure and mechanism of action.

Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: A methyl ester derivative of the original compound

Uniqueness

Esmolol Acid is unique due to its specific structural features and its ability to interact with beta-adrenergic receptors, making it a valuable compound in both research and industrial applications .

Activité Biologique

Esmolol is a selective beta-1 adrenergic antagonist primarily used for managing tachycardia and hypertension, particularly in acute settings. Its rapid metabolism and short half-life make it suitable for intravenous administration in critical care. Recently, research has expanded to investigate its biological activity beyond cardiovascular effects, including its impact on wound healing, metabolic processes, and organ function in various clinical scenarios.

Esmolol operates by selectively blocking beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This mechanism is beneficial in conditions such as septic shock where heart rate control is crucial. The compound's rapid hydrolysis by esterases in blood contributes to its short action duration, with a half-life ranging from 12.5 to 27.1 minutes in humans .

Biological Activity and Clinical Applications

1. Cardiovascular Effects

- Heart Rate Control : A randomized trial demonstrated that esmolol effectively reduced heart rates in patients with septic shock, achieving target rates without significant adverse events. The esmolol group showed a 28-day mortality rate of 49.4% compared to 80.5% in the control group .

- Hemodynamic Stability : Esmolol infusion resulted in improved stroke volume and systemic vascular resistance, indicating enhanced cardiac output stability under stress conditions .

2. Wound Healing

- Inhibition of Advanced Glycation End-products (AGEs) : Esmolol has been shown to inhibit the formation of AGEs, which are implicated in diabetic complications. In vitro studies indicated a significant reduction (59%) in sorbitol formation in erythrocytes exposed to high glucose levels when treated with esmolol .

- Enhanced Cell Migration : Esmolol at concentrations of 1 and 10 µM promoted the migration of fibroblasts and epithelial cells, crucial for wound healing processes .

3. Metabolic Effects

- Impact on Nitric Oxide Levels : In diabetic models, esmolol treatment resulted in increased nitric oxide production, which is vital for vascular health and wound healing .

- Opioid-Sparing Effects : In postoperative settings, esmolol has demonstrated opioid-sparing effects, reducing the need for analgesics during recovery from surgery .

Table 1: Summary of Clinical Studies on Esmolol

Propriétés

IUPAC Name |

3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCWPMGTDPATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001809 | |

| Record name | 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81148-15-4 | |

| Record name | Esmolol acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81148-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Als 8123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081148154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0SM48N856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.